8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to and its role or use (e.g., whether it’s used as a reagent in a particular type of chemical reaction, or whether it has any applications in industry or medicine).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It might include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It might include looking at how the compound reacts with different reagents, what the products of those reactions are, and what the mechanisms of those reactions might be.Physical And Chemical Properties Analysis
This would involve studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has demonstrated innovative synthetic routes and chemical transformations involving diazaspirodecane derivatives. For example, the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives have been explored, leading to the formation of diazadispirodecane and triazadispirododecane derivatives as single stereoisomers. These synthetic pathways are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (حسن البار, 1997).
Crystallography and Molecular Structure
Studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives reveal the relationship between molecular and crystal structure, highlighting the influence of substituents on the cyclohexane ring on supramolecular arrangements. This research provides insights into how different molecular configurations affect the overall properties of the compounds, which is essential for the design of materials with specific characteristics (Sara Graus et al., 2010).
Pharmacological Interest
The synthesis and structural analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been developed, showcasing a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. Such compounds are a privileged class of heterocyclic scaffolds with significant pharmacological interest, indicating potential applications in drug discovery and development (Vasiliki Pardali et al., 2021).
Regioselective Synthesis
The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition reactions showcases the versatility of spirocyclic compounds in organic synthesis. These reactions enable the formation of complex molecular architectures, highlighting the utility of such compounds in synthesizing molecules with specific structural features for various applications (A. Farag et al., 2008).
Safety And Hazards
This would involve looking at the potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It might also include looking at how to handle and store the compound safely.
Future Directions
This could involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis could be improved or modified.
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properties
IUPAC Name |
8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N5O6/c1-18-7-9-21(10-8-18)32-26(37)34-24(19-5-3-2-4-6-19)17-42-27(34)11-13-33(14-12-27)25-22(35(38)39)15-20(28(29,30)31)16-23(25)36(40)41/h2-10,15-16,24H,11-14,17H2,1H3,(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRPHMIOPCZCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide |
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